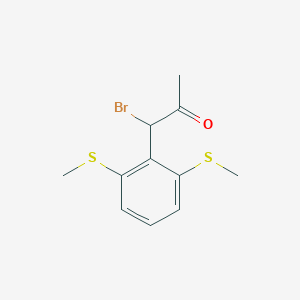
3-Chloro-6-(hexyloxy)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-(hexyloxy)pyridazine: is an organic compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of a six-membered ring. The presence of a chloro group at position 3 and a hexyloxy group at position 6 makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(hexyloxy)pyridazine can be achieved through several methods. One common approach involves the reaction of 3-chloropyridazine with hexyloxy reagents under specific conditions. For example, the reaction can be carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.
Another method involves the use of copper-promoted cyclization reactions. This approach can efficiently produce polysubstituted pyridazines, including this compound, from readily available starting materials such as unactivated ketones and acylhydrazones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-6-(hexyloxy)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where boron reagents are used to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
3-Chloro-6-(hexyloxy)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 3-Chloro-6-(hexyloxy)pyridazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, pyridazine derivatives have been shown to inhibit calcium ion influx, which is essential for platelet aggregation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-6-(methoxy)pyridazine
- 3-Chloro-6-(ethoxy)pyridazine
- 3-Chloro-6-(butoxy)pyridazine
Uniqueness
3-Chloro-6-(hexyloxy)pyridazine is unique due to its specific hexyloxy group, which imparts distinct physicochemical properties.
Eigenschaften
CAS-Nummer |
17321-25-4 |
|---|---|
Molekularformel |
C10H15ClN2O |
Molekulargewicht |
214.69 g/mol |
IUPAC-Name |
3-chloro-6-hexoxypyridazine |
InChI |
InChI=1S/C10H15ClN2O/c1-2-3-4-5-8-14-10-7-6-9(11)12-13-10/h6-7H,2-5,8H2,1H3 |
InChI-Schlüssel |
XTIMLKXJVPNXJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=NN=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


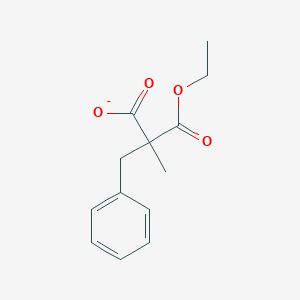


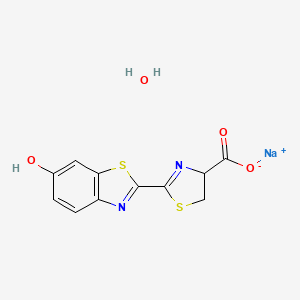
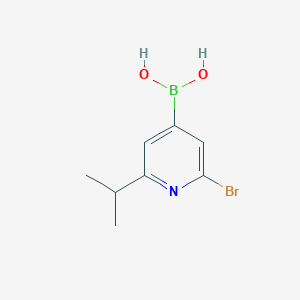

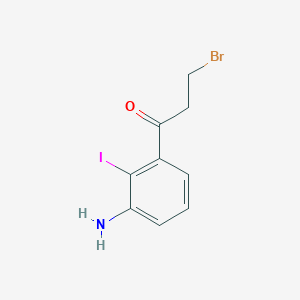
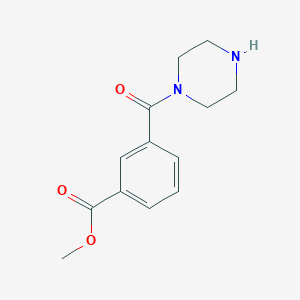

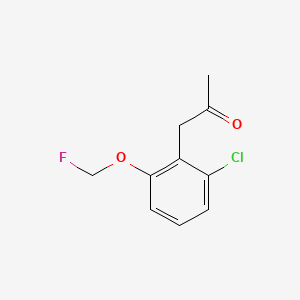
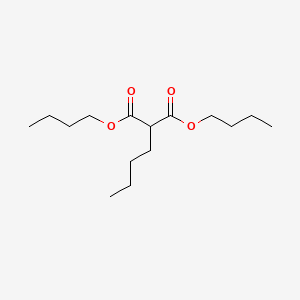
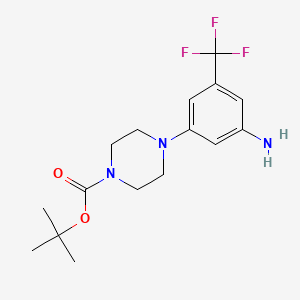
![7-methyl-9-(1,2,4-triazol-1-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B14072102.png)
